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Abstract
SSR146977 is a potent and selective nonpeptide antagonist of the tachykinin NK3 receptor.

This document provides a comprehensive technical overview of the pharmacological effects of

SSR146977, with a specific focus on its impact on dopamine neurotransmission. Through its

antagonist activity at the NK3 receptor, SSR146977 has been shown to modulate the activity of

dopaminergic neurons, suggesting its potential therapeutic utility in psychiatric disorders where

dopamine dysregulation is implicated. This guide summarizes key quantitative data, details

experimental methodologies from pivotal studies, and provides visual representations of the

relevant signaling pathways and experimental workflows.

Introduction
The tachykinin neurokinin B (NKB) and its preferred receptor, the NK3 receptor, are key players

in the regulation of various physiological processes within the central nervous system. The NK3

receptor system is known to modulate the activity of several neurotransmitter systems,

including the dopaminergic pathways. Dysregulation of dopaminergic signaling is a hallmark of

numerous neuropsychiatric conditions, making the NK3 receptor an attractive target for

therapeutic intervention. SSR146977 has emerged as a valuable pharmacological tool and

potential therapeutic agent for dissecting and modulating this system. This guide will delve into

the specific effects of SSR146977 on dopamine release and neuronal activity.
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Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for

SSR146977, providing a clear comparison of its potency and effects across different

experimental paradigms.

Table 1: In Vitro Binding Affinity and Functional Antagonism of SSR146977

Parameter
Cell
Line/Tissue

Ligand/Agonis
t

Value Reference

Ki (Binding

Affinity)

CHO cells

expressing

human NK3

receptor

Radioactive

Neurokinin B
0.26 nM [1][2]

Ki (Binding

Affinity)

CHO cells

expressing

human NK2

receptor

19.3 nM

IC50 (Inositol

Monophosphate

Formation)

CHO cells

expressing

human NK3

receptor

Senktide (10 nM) 7.8–13 nM

IC50

(Intracellular

Calcium

Mobilization)

CHO cells

expressing

human NK3

receptor

Senktide (10 nM) 10 nM

pA2 (Functional

Antagonism)
Guinea pig ileum

[MePhe7]neuroki

nin B
9.07

Table 2: In Vitro and In Vivo Effects of SSR146977 on Neuronal Activity and Neurotransmitter

Release
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Effect
Model
System

Agonist/Ch
allenge

SSR146977
Concentrati
on/Dose

Result Reference

Blockade of

Firing Rate

Increase

Guinea pig

dopaminergic

neurons

(substantia

nigra)

Senktide (30

nM)
100 nM

Blocked

senktide-

induced

increase

Prevention of

Increased

Spontaneousl

y Active

Dopamine

A10 Neurons

Guinea pigs Haloperidol
1 and 3

mg/kg i.p.

Prevented

haloperidol-

induced

increase

Antagonism

of

Acetylcholine

Release

Guinea pig

hippocampus
Senktide

0.3 and 1

mg/kg i.p.

Antagonized

senktide-

induced

release

Antagonism

of

Norepinephri

ne Release

Guinea pig

prefrontal

cortex

Senktide 0.3 mg/kg i.p.

Antagonized

senktide-

induced

release

Inhibition of

Turning

Behavior

Gerbils (NK3

receptor

stimulation)

ID50 = 0.2

mg/kg i.p.

Inhibited

turning

behavior

Inhibition of

Turning

Behavior

Gerbils (NK3

receptor

stimulation)

ID50 = 0.4

mg/kg p.o.

Inhibited

turning

behavior

Prevention of

Decreased

Locomotor

Activity

Gerbils (NK3

receptor

stimulation)

10 and 30

mg/kg i.p.

Prevented

decrease in

locomotor

activity
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Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this

guide, primarily based on the work of Emonds-Alt et al. (2002).

In Vitro Radioligand Binding Assay
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human tachykinin NK3

receptor.

Radioligand: [¹²⁵I]Neurokinin B.

Procedure:

Cell membranes were prepared from the CHO cell line.

Membranes were incubated with the radioligand in the presence of various concentrations

of SSR146977.

Non-specific binding was determined in the presence of a high concentration of unlabeled

neurokinin B.

After incubation, the bound and free radioligand were separated by filtration.

The radioactivity retained on the filters was quantified using a gamma counter.

The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assays (Inositol Monophosphate and
Calcium Mobilization)

Cell Line: CHO cells expressing the human NK3 receptor.

Agonist: Senktide (a selective NK3 receptor agonist).

Inositol Monophosphate (IP) Formation Assay:

Cells were pre-labeled with myo-[³H]inositol.
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Cells were then stimulated with senktide (10 nM) in the presence of varying concentrations

of SSR146977.

The reaction was stopped, and the accumulated [³H]inositol monophosphate was

separated by ion-exchange chromatography.

Radioactivity was measured by liquid scintillation counting.

IC50 values were determined from the concentration-response curves.

Intracellular Calcium Mobilization Assay:

Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

Cells were stimulated with senktide (10 nM) in the presence of varying concentrations of

SSR146977.

Changes in intracellular calcium concentration were measured by monitoring the

fluorescence intensity at specific excitation and emission wavelengths.

IC50 values were determined from the concentration-response curves.

Electrophysiological Recording of Dopaminergic
Neurons

Animal Model: Guinea pig.

Preparation: Brain slices containing the substantia nigra.

Procedure:

Extracellular single-unit recordings were made from identified dopaminergic neurons.

A stable baseline firing rate was established.

The selective NK3 receptor agonist, senktide (30 nM), was applied to the slice to induce

an increase in the firing rate.
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SSR146977 (100 nM) was co-applied with senktide to determine its ability to block the

agonist-induced effect.

Changes in the firing rate of the neurons were recorded and analyzed.

In Vivo Model of Haloperidol-Induced Activation of A10
Dopamine Neurons

Animal Model: Guinea pig.

Procedure:

Animals were pre-treated with either vehicle or SSR146977 (1 and 3 mg/kg,

intraperitoneally).

Haloperidol, a dopamine D2 receptor antagonist that increases the firing of A10 dopamine

neurons, was then administered.

The number of spontaneously active dopamine A10 neurons was subsequently counted

using electrophysiological techniques.

The effect of SSR146977 on the haloperidol-induced increase in the number of active

neurons was quantified.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows

described in this guide.
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Caption: NK3 Receptor Signaling Pathway and SSR146977's Point of Intervention.
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Caption: Experimental Workflow for Electrophysiological Recording of Dopaminergic Neurons.
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Conclusion
SSR146977 is a highly potent and selective antagonist of the tachykinin NK3 receptor. The

data presented in this guide clearly demonstrate its ability to modulate dopaminergic

neurotransmission. By blocking the effects of NK3 receptor activation, SSR146977 can prevent

the excitatory influence of this system on dopaminergic neurons in key brain regions such as

the substantia nigra. This mechanism of action underscores the potential of SSR146977 and

other NK3 receptor antagonists as therapeutic agents for psychiatric disorders characterized by

dopamine system hyperactivity. Further research is warranted to fully elucidate the clinical

implications of these findings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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